molecular formula C12H11I3N2O4 B116995 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid CAS No. 21656-26-8

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid

Cat. No. B116995
CAS RN: 21656-26-8
M. Wt: 627.94 g/mol
InChI Key: RSYPDFSNPVTGBJ-UHFFFAOYSA-N
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Description

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C12H11I3N2O4 . It contains a total of 32 bonds, including 21 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic .


Molecular Structure Analysis

The molecular structure of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid is characterized by a benzoic acid core with various functional groups attached, including an acetyl(methyl)amino group, a methylcarbamoyl group, and three iodine atoms . The molecule contains a total of 32 bonds, including 21 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic .


Physical And Chemical Properties Analysis

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid has a molecular weight of 627.940 Da . Other physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not available in the current literature .

Scientific Research Applications

Radiopaque Medium

This compound is utilized as a radioopaque medium , which is essential in medical imaging . It has the property of absorbing X-rays, making it valuable for enhancing the contrast of structures or fluids within the body during radiological procedures. This application is crucial for diagnostic techniques such as angiography, where the visualization of blood vessels is necessary.

Synthesis of Coumarin Derivatives

In the field of organic chemistry, this compound serves as a precursor in the one-pot synthesis of coumarin derivatives . Coumarins are significant due to their biological activities and applications in pharmaceuticals. The methods for synthesizing these derivatives, such as the Pechmann reaction, often involve this compound for its reactive properties.

Antimicrobial Research

The antimicrobial properties of derivatives of this compound are explored in microbiology. Studies have shown that certain derivatives exhibit antibacterial and antifungal activities , which are valuable for developing new antimicrobial agents .

Safety and Hazards

The safety and hazards associated with 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research on 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid could include elucidating its synthesis and chemical reactions, investigating its mechanism of action, characterizing its physical and chemical properties, assessing its safety and hazards, and exploring its potential applications in various fields, such as medicine, materials science, and environmental science .

properties

IUPAC Name

3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4/c1-4(18)17(3)10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h1-3H3,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYPDFSNPVTGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944257
Record name 3-[Acetyl(methyl)amino]-5-[hydroxy(methylimino)methyl]-2,4,6-triiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid

CAS RN

21656-26-8
Record name 3-(Acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21656-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetylmethylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021656268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Acetyl(methyl)amino]-5-[hydroxy(methylimino)methyl]-2,4,6-triiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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